卡布拉二醇

描述

Synthesis Analysis

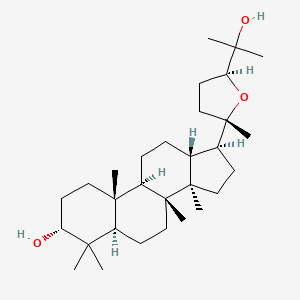

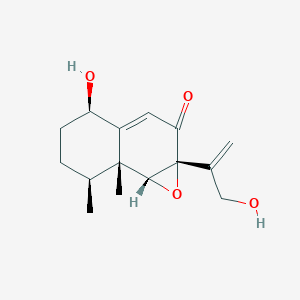

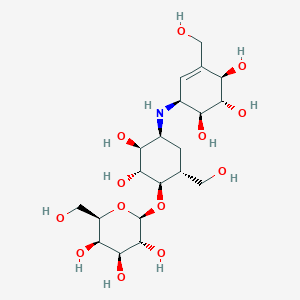

The complete 1H and 13C NMR spectral assignment of cabraleadiol has been achieved through 2D NMR spectroscopy and NOE difference spectroscopy, revealing detailed insights into its molecular structure (A. Hisham et al., 1996). This work provided a foundation for understanding the configurations of the C-20 and C-24 positions in the molecule.

科学研究应用

分离与鉴定

卡布拉二醇是一种 20,24-环氧达玛烷三萜,已从多种植物来源中分离出来。这包括从马齿苋的茎皮中提取,在那里它与其他化合物一起被鉴定出来,如卡布拉二醇 3-乙酸酯和卡布拉酮 (Waterman & Ampofo, 1985)。此外,它还从 Dysoxylum malabaricum Bedd 中分离出来,获得了其完整的 1H 和 13C NMR 光谱分配 (Hisham et al., 1996)。

生物活性与应用

卡布拉二醇及其衍生物已被发现具有多种生物活性。例如,从地衣 Pyxine consocians 中分离出的卡布拉二醇单乙酸酯显示出蚊子幼虫杀灭活性 (Kathirgamanathar et al., 2006)。在另一项研究中,卡布拉二醇与其他达玛烷型三萜类化合物一起表现出抗分枝杆菌活性和对某些癌细胞系的弱细胞毒性,突出了其在医学研究中的潜力 (Phongmaykin et al., 2008)。

化学和光谱研究

已经对卡布拉二醇进行了广泛的化学和光谱研究。这包括探索其在各种植物中的结构和立体化学 (Rao et al., 1975)。此类研究有助于理解其特性和在包括药理学在内的各个领域的潜在应用。

抑制光合作用

卡布拉二醇的一个有趣应用是其作为光合作用光反应的抑制剂。这是使用从 Cabralea canjerana 中分离的化合物进行的研究,其中卡布拉二醇和其他三萜类化合物对光合作用中的 ATP 合成和电子传递速率显示出抑制作用 (King-Díaz et al., 2014)。

农业应用

在农业中,卡布拉二醇显示出潜在的用途。例如,含有卡布拉二醇的 Cabralea canjerana 的提取物和纯化物质抑制了根结线虫幼虫的孵化,证明了其作为天然线虫剂的潜力 (Gomes et al., 2022)。

作用机制

Target of Action

Cabraleadiol, a natural product isolated from the bark of Aglaia crassinervia , has been found to display antimycobacterial activity against Mycobacterium tuberculosis . It also exhibits weak cytotoxicity to a breast cancer (BC) cell line . The primary targets of Cabraleadiol are the Photosystem II (PS II) and the plastoquinone (PQ) pool .

Mode of Action

Cabraleadiol interacts with its targets by inhibiting the Photosystem II (PS II) and inducing the appearance of a small G band . This is related to the decreased reduction of the plastoquinone (PQ) pool . The inhibition of PS II leads to the failure of the photochemical apparatus at the donor side of PS II, interacting at the Oxygen-Evolving Complex (OEC) and transforming active reaction centers to “heat sinks” or the formation of silent reaction centers unable to reduce QA .

Biochemical Pathways

The biochemical pathways affected by Cabraleadiol primarily involve the light reactions of photosynthesis . The compound inhibits ATP synthesis and the electron transport rate (basal, phosphorylating, and uncoupled), acting as a Hill reaction inhibitor . The inhibition site is located in the range of electron flow from the OEC complex and between P680 to QA of PS II .

Pharmacokinetics

It’s known that cabraleadiol is a natural product isolated from the bark of aglaia crassinervia , suggesting that it might be absorbed and metabolized in the body in a manner similar to other plant-derived compounds.

Result of Action

The result of Cabraleadiol’s action is the inhibition of the light reactions of photosynthesis, specifically the ATP synthesis and the electron transport rate . This leads to antimycobacterial activity against Mycobacterium tuberculosis and weak cytotoxicity to a breast cancer (BC) cell line .

Action Environment

The action environment of Cabraleadiol is primarily within the cells of organisms, where it interacts with the Photosystem II (PS II) and the plastoquinone (PQ) pool . Environmental factors that could influence Cabraleadiol’s action, efficacy, and stability include the presence of light (as it affects photosynthesis), the specific cellular environment, and the overall health and condition of the organism.

属性

IUPAC Name |

(3R,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBNSDSKUAGBOI-ZNYSIYOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 21625899 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Cabraleadiol and where is it found?

A1: Cabraleadiol is a dammarane-type triterpenoid primarily isolated from various plant sources, including the stem bark of Dysoxylum malabaricum Bedd. (Meliaceae) [], the roots of Dysoxylum densiflorum [], the bark of Amoora yunnanensis [], the lichen Pyxine consocians [], and the liverwort Blepharidophyllum densifolium [].

Q2: What is the molecular formula and weight of Cabraleadiol?

A2: Cabraleadiol possesses the molecular formula C30H52O3 and a molecular weight of 460.7 g/mol. []

Q3: How is the structure of Cabraleadiol elucidated?

A3: The structure of Cabraleadiol has been determined using a combination of spectroscopic techniques, including 1D and 2D NMR (COSY, HSQC, and HMBC) spectroscopy, NOE difference spectroscopy, and mass spectrometry. These methods, alongside comparisons with similar compounds, allow for a detailed structural characterization. [, , , , ] Notably, X-ray crystallography has confirmed the structure of Cabraleadiol monoacetate. []

Q4: Has Cabraleadiol shown any insecticidal activity?

A4: Yes, research suggests that Cabraleadiol exhibits insecticidal activity against the fall armyworm Spodoptera frugiperda. In studies, Cabraleadiol, along with other isolated compounds like 3-β-deacetylfi ssinolide and 7-deacetoxy-7-oxogedunin, demonstrated an ability to prolong the larval phase of the insect. []

Q5: How does Cabraleadiol affect photosynthesis?

A5: Studies indicate that Cabraleadiol acts as a Hill reaction inhibitor, affecting the light reaction of photosynthesis. It disrupts ATP synthesis and electron transport rates. Specifically, it appears to inhibit the photosystem II (PSII) by affecting the oxygen-evolving complex (OEC) and plastoquinone (PQ) pool reduction. []

Q6: What is the effect of Cabraleadiol on Meloidogyne incognita?

A6: Cabraleadiol, particularly when extracted from Cabralea canjerana, has shown significant inhibitory effects on the hatching of Meloidogyne incognita juveniles, a plant-parasitic nematode. This suggests potential nematicidal properties of the compound. []

Q7: Has Cabraleadiol demonstrated any cytotoxic activity?

A7: While more research is needed, preliminary studies suggest that Cabraleadiol may possess moderate cytotoxic activity against certain cancer cell lines. Further investigation is required to determine its potential in this area. [, ]

Q8: Are there any studies on the anti-cholinesterase activity of Cabraleadiol?

A8: Yes, some studies suggest that Cabraleadiol might have anti-cholinesterase activity, but the results are not conclusive. While it showed positive results in TLC bioautography with fast blue B salt, further testing using Ellman's method did not yield significant inhibitory concentrations (IC50 > 200 μg/ml). More research is needed to understand its potential in this area. []

Q9: What are the potential applications of Cabraleadiol based on current research?

A9: The research suggests potential applications of Cabraleadiol in various fields, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)acetamide](/img/structure/B1261758.png)

![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)